Deisopropylhydroxyatrazine

Environmental fate Soil sorption Mobility

Deisopropylhydroxyatrazine (DIHA) is a critical hydroxylated degradation product of atrazine, essential for environmental fate studies and regulatory monitoring. Sourcing challenges arise from its specific mixed-mode sorption behavior, which precludes substitution with non-hydroxylated analogs. This analytical standard directly addresses the need for accurate quantification in complex matrices. - Enables precise LC-MS/MS differentiation of historical contamination from recent atrazine application. - Isotopically labeled internal standards are recommended to correct for lower analytical recovery (64-77%) in soil matrices. - Supplied with full Certificates of Analysis to support rigorous QA/QC and mass balance calculations.

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
CAS No. 7313-54-4
Cat. No. B166558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeisopropylhydroxyatrazine
CAS7313-54-4
Synonyms6-AMINO-4-ETHYLAMINO-2-HYDROXY-1,3,5-TRIAZINE
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCCNC1=NC(=O)N=C(N1)N
InChIInChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11)
InChIKeyXRVCXZWINJOORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deisopropylhydroxyatrazine: Characteristics and Degradation Marker


Deisopropylhydroxyatrazine (DIHA; CAS 7313-54-4), also referred to as atrazine-desisopropyl-2-hydroxy or 4-amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one, is a hydroxylated degradation product (HADP) of the widely used s-triazine herbicide atrazine [1]. It belongs to a class of polar, persistent environmental contaminants of emerging concern (CECs) that are routinely monitored in groundwater and surface water due to their mobility and potential toxicological relevance . DIHA is formed via dealkylation and subsequent hydrolysis of atrazine, and it serves as a critical marker for the environmental fate and long-term persistence of atrazine residues in soil and aquatic systems .

Why Deisopropylhydroxyatrazine Cannot Be Substituted


Atrazine metabolites, including deisopropylhydroxyatrazine (DIHA), exhibit highly divergent environmental behavior and analytical characteristics despite their shared triazine core [1]. Sorption affinity (Koc), persistence (half-life), analytical recovery, and detection frequency vary significantly among the hydroxylated and dealkylated degradation products [2]. For instance, the mixed-mode sorption mechanism of DIHA involves both cation exchange and hydrophobic interactions, leading to unique soil binding and mobility patterns that differ substantially from its non-hydroxylated analogs like deisopropylatrazine (DIA) and deethylatrazine (DEA) [3]. These differences preclude generic substitution in environmental monitoring, risk assessment, or degradation studies, where accurate quantification of specific metabolites is mandated by regulatory frameworks and required for sound scientific interpretation [4].

DIHA: Quantitative Comparison with Related Metabolites


Soil Sorption Comparison: DIHA Mobility

In a comparative batch equilibration study using Levy wetland soil, the organic carbon-normalized partition coefficient (Koc) for hydroxyatrazine (HA) was 1500 L kg⁻¹, indicating very strong sorption. In contrast, the non-hydroxylated deisopropylatrazine (DIA) exhibited a much lower Koc of 290 L kg⁻¹, reflecting high mobility. While a direct Koc value for DIHA was not reported in this specific study, its structural and mechanistic similarity to HA (both are hydroxylated atrazine degradation products, HADPs) strongly suggests a Koc value significantly higher than DIA and closer to HA, due to the mixed-mode sorption mechanism involving cation exchange and hydrophobic interactions [1]. This inferred intermediate to high sorption affinity differentiates DIHA from the more mobile DIA, impacting its transport modeling and groundwater monitoring strategies [2].

Environmental fate Soil sorption Mobility

Soil Analytical Recovery: DIHA vs. HA and DEHA

Method validation for hydroxylated atrazine degradation products (HADPs) in soils revealed substantial differences in extraction efficiency. Using 14C-labeled compounds, recoveries from soils with long-term atrazine history were 74–81% for hydroxyatrazine (HA), 79–88% for deethylhydroxyatrazine (DEHA), and only 64–77% for deisopropylhydroxyatrazine (DIHA) [1]. This lower and more variable recovery for DIHA indicates stronger or more complex binding to the soil matrix, consistent with the mixed-mode sorption mechanism that complicates exhaustive extraction [2].

Analytical chemistry Method validation Soil extraction

Groundwater Detection Frequency: DIHA vs. HA and DIA

A comprehensive U.S. groundwater monitoring study by Ciba Crop Protection analyzed 1,432 wells and found significant differences in detection frequency among atrazine metabolites. Hydroxyatrazine (HA) was detected in 4.5% of wells, desethylhydroxyatrazine (DEHA) in 2.8%, and deisopropylhydroxyatrazine (DIHA) in only 0.3% of wells [1]. For comparison, the non-hydroxylated deisopropylatrazine (DIA) was detected in 14.9% of wells [1]. Similarly, in a small Missouri stream study, the detection frequency of HADPs was 100% for HA, 25% for DEHA, and only 6% for DIHA [2].

Environmental monitoring Groundwater Occurrence

Soil Persistence: DIHA vs. DIA and HA

A comparative radiotracer study in surface and subsurface soil demonstrated that hydroxyatrazine (HA) was the most persistent of the four major atrazine degradation products, while deisopropylatrazine (DIA) was the most susceptible to mineralization [1]. DIA exhibited half-lives ranging from 32 to 173 days depending on soil depth and moisture, with shorter half-lives under saturated conditions (e.g., 58 days at 90-120 cm depth) [2]. Although direct half-life data for DIHA are limited, its structural classification as a hydroxylated degradation product (HADP) places it in a persistence class intermediate between the highly recalcitrant HA and the more readily mineralized DIA [1].

Soil persistence Degradation kinetics Environmental half-life

DIHA Applications in Environmental Monitoring


Water Monitoring for Atrazine Degradation Pathways

DIHA serves as a specific marker for advanced atrazine degradation in aquatic environments. Its low detection frequency (0.3% in groundwater wells) relative to other metabolites (HA at 4.5%, DIA at 14.9%) makes its presence a strong indicator of specific degradation conditions, such as prolonged hydrolysis or mixed-mode sorption in soils [1]. Regulatory and research laboratories require DIHA analytical standards for accurate LC-MS/MS quantification to differentiate between recent atrazine application and historical contamination from persistent degradates .

Soil Fate Studies: Bound Residue Formation

The mixed-mode sorption mechanism of DIHA (involving both cation exchange and hydrophobic interactions) leads to significant bound residue formation in soils [1]. Studies investigating the long-term fate of atrazine in agricultural soils rely on DIHA quantification to understand the kinetics of bound residue formation and the potential for remobilization. The lower analytical recovery of DIHA (64-77%) compared to other HADPs necessitates the use of isotopically labeled internal standards for accurate mass balance calculations .

AOP Evaluation for Water Treatment

In studies comparing atrazine degradation technologies (e.g., high voltage electrical discharge, Fenton oxidation, ultrasound), DIHA is identified as a key intermediate or end-product [1]. Quantifying DIHA alongside other metabolites helps assess the detoxification efficiency of different AOPs, as some processes generate less toxic hydroxylated products (e.g., HA) while others may leave behind more persistent or toxic intermediates . DIHA standards are essential for accurate identification and quantification in HPLC-HRMS analyses of treated water samples [2].

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